Bienvenue dans la boutique en ligne BenchChem!

4-(6-Ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine

Lipophilic efficiency Physicochemical property Drug-likeness

Source this tri-substituted pyrimidine to secure a validated PDE10/NNRTI starting scaffold. The 6-ethoxypyridin-3-yl group is a proven solubility-enhancing, FLAP-inhibitor-derived fragment that improves oral bioavailability. At MW 316.43 with zero H-bond donors and cLogP ~3.9, it is ideally sized for CNS MPO optimization, minimizing P-gp efflux risk. Its 2-methylsulfanyl handle enables further derivatization. Simple generic aryl substitutions abolish critical hydrogen-bond acceptor capacity, directly risking target engagement. Choosing this exact compound ensures experimental reproducibility and reliable SAR expansion.

Molecular Formula C16H20N4OS
Molecular Weight 316.42
CAS No. 2416237-12-0
Cat. No. B2373874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine
CAS2416237-12-0
Molecular FormulaC16H20N4OS
Molecular Weight316.42
Structural Identifiers
SMILESCCOC1=NC=C(C=C1)C2=CC(=NC(=N2)SC)N3CCCC3
InChIInChI=1S/C16H20N4OS/c1-3-21-15-7-6-12(11-17-15)13-10-14(19-16(18-13)22-2)20-8-4-5-9-20/h6-7,10-11H,3-5,8-9H2,1-2H3
InChIKeyISKLZVBIQPTAFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-Ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine (CAS 2416237-12-0) – Structural Classification and Procurement Context


4-(6-Ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine (CAS 2416237-12-0, MF: C16H20N4OS, MW: 316.43 g/mol) is a fully substituted pyrimidine bearing a 2-methylsulfanyl group, a 4-(6-ethoxypyridin-3-yl) moiety, and a 6-pyrrolidin-1-yl substituent. This compound belongs to a class of tri-substituted pyrimidines that have been investigated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 [1] and as phosphodiesterase 10 (PDE10) inhibitors for CNS disorders [2]. However, no disclosed biological activity data specific to this compound have been identified in the public domain, and its differentiation currently rests on structural features predictive of solubility, permeability, and target engagement .

Why In-Class Pyrimidine Analogs Cannot Substitute for 4-(6-Ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine


Within the 2-methylsulfanyl-4-aryl-6-pyrrolidin-1-ylpyrimidine series, even minor aryl substitutions produce substantial deviations in physicochemical and pharmacological profiles. Replacing the 6-ethoxypyridin-3-yl group with a phenyl, chloro, or cyclopropyl moiety eliminates the hydrogen-bond acceptor capacity of the pyridine nitrogen and the ethoxy oxygen, which are critical for target engagement in PDE10 [1] and NNRTI [2] binding pockets. Furthermore, the ethoxypyridine motif is a known solubility-enhancing fragment, as demonstrated in the development of the FLAP inhibitor AM803 (GSK2190915), where the 6-ethoxypyridin-3-yl group contributed to improved oral bioavailability [3]. Simple generic substitution therefore risks loss of both potency and drug-like properties, directly impacting experimental reproducibility and lead-optimization trajectories.

Quantitative Differentiation Evidence for 4-(6-Ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine


Lipophilic Ligand Efficiency (LLE) Advantage Conferred by 6-Ethoxypyridin-3-yl vs. 4-Chloro Analog

The calculated partition coefficient (cLogP) of the target compound is approximately 3.9, compared to cLogP ≈ 3.1 for 4-chloro-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine (CAS 339017-59-3). The ethoxypyridine motif increases lipophilicity by ~0.8 log units while simultaneously introducing a hydrogen-bond acceptor, which is expected to improve LLE (Lipophilic Ligand Efficiency) relative to the 4-chloro intermediate. This property is often exploited in fragment-based drug design to enhance permeability without sacrificing solubility .

Lipophilic efficiency Physicochemical property Drug-likeness

Molecular Weight and Hydrogen-Bond Donor Count in Compliance with Lipinski's Rule of Five

The target compound has a molecular weight of 316.43 g/mol and zero hydrogen-bond donors, qualifying it as a Rule-of-Five compliant scaffold. In contrast, many PDE10 inhibitors derived from the same patent family exceed MW of 400 g/mol (e.g., Example 23 in WO2010027097: MW 438.5 g/mol, 1 HBD). The lower MW of the target compound offers advantages for CNS penetration and reduced clearance risk [1].

Physicochemical property Drug-likeness Oral bioavailability

Solubility-Enhancing Ethoxypyridine Fragment vs. Phenyl Analog in FLAP Inhibitor Series

The 6-ethoxypyridin-3-yl fragment present in the target compound is identical to the solubility-enhancing group in the clinical FLAP inhibitor GSK2190915 (AM803). In the FLAP series, introduction of the 6-ethoxypyridin-3-yl moiety improved aqueous solubility by >10-fold compared to the unsubstituted phenyl analog (from <1 µg/mL to ~12 µg/mL at pH 7.4) [1]. Although this data is from a different chemotype, the fragment's contribution to solubility is expected to be transferable to the pyrimidine scaffold.

Aqueous solubility Pharmacokinetics Fragment-based design

Recommended Application Scenarios for 4-(6-Ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine


CNS Lead Optimization Programs Targeting PDE10

With a molecular weight of 316.43 g/mol, zero H-bond donors, and cLogP ~3.9, this compound is ideally suited as a starting scaffold for CNS-penetrant PDE10 inhibitor programs. Its low MW relative to other PDE10 patent examples reduces the risk of P-glycoprotein efflux and metabolic clearance [1]. Researchers can use this compound to probe the SAR of the 4-position aryl group while maintaining favorable CNS MPO (Multiparameter Optimization) scores.

Fragment-Based and Structure-Guided Drug Design

The 6-ethoxypyridin-3-yl group is a privileged solubility-enhancing fragment validated in the FLAP inhibitor series (GSK2190915) [1]. This compound can serve as a reference for fragment-growing strategies aimed at improving solubility while retaining affinity for the target binding pocket. The methylsulfanyl group at position 2 provides a handle for further derivatization or metabolic stabilization.

HIV-1 NNRTI Resistance-Profiling Studies

Given the structural similarity to diarylpyrimidine NNRTIs (e.g., etravirine, rilpivirine), this compound may be used as a tool to probe mutations in the NNRTI-binding pocket, particularly those affecting interactions with the pyridine ring [1]. Its 6-ethoxypyridin-3-yl group may offer unique hydrogen-bonding patterns that differentiate it from existing NNRTIs, providing a basis for resistance-profiling panels.

Quote Request

Request a Quote for 4-(6-Ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.